Calcium bis(2-aminoethylhydrogenphosphat); Calcium;2-Aminoethylhydrogenphosphat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Calcium bis(2-aminoethylhydrogenphosphat) has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate in various chemical processes. In biology, it is used in the study of calcium ion channels and their blockers . In medicine, it is used in the development of biomaterials for bone regeneration and dental applications . In industry, it is used in the production of hydroxyapatite microspheres for chromatographic applications .

Wirkmechanismus

Target of Action

Calcium;2-aminoethyl hydrogen phosphate, also known as Calcium bis(2-aminoethylhydrogenphosphat), primarily targets cell membranes . It is a vital component in the structure of cell membranes and plays a crucial role in maintaining cell membrane integrity .

Mode of Action

Calcium;2-aminoethyl hydrogen phosphate interacts with its targets, the cell membranes, in several ways. It acts as a cell sealer and protector, decreasing the permeability of the outer cell membrane by foreign substances, thus protecting cells from invasion by toxins, bacteria, viruses, antibodies, and other harmful agents . It also facilitates the cellular exchange of inorganic electrolytes in cells and aids the absorption of nutrient substances such as fatty acids, amino acids, carbohydrates, vitamins, hormones, and steroids through the ‘active transport pores’ of cell membranes .

Biochemical Pathways

Calcium;2-aminoethyl hydrogen phosphate affects several biochemical pathways. It helps cells retain the electrical charges of calcium, potassium, and magnesium ions residing on the membrane surface, where they serve to increase the conductivity of nerve tissue . This action is essential for cellular regulation and plays an active role in disease prevention .

Pharmacokinetics

It is known that this compound is a component of the cell membrane and is metabolized with the structure of the cell membrane .

Result of Action

The molecular and cellular effects of Calcium;2-aminoethyl hydrogen phosphate’s action are significant. By sealing and protecting cells, facilitating nutrient absorption, and maintaining cell electrical charge, it improves cellular functions and supports a host of conditions, including multiple sclerosis, diabetes, asthma, and immune disorders .

Biochemische Analyse

Biochemical Properties

Calcium;2-aminoethyl hydrogen phosphate is involved in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating various cellular functions. This compound is known to form complexes with minerals, which are then transported to the outer layer of the cell membrane. Here, it releases the associated minerals and integrates into the cell membrane structure . This interaction is essential for maintaining cellular integrity and function.

Cellular Effects

Calcium;2-aminoethyl hydrogen phosphate influences various types of cells and cellular processes. It plays a role in cell signaling pathways, gene expression, and cellular metabolism. By integrating into the cell membrane, it helps regulate the transport of minerals and other essential molecules into and out of the cell. This regulation is crucial for maintaining cellular homeostasis and function .

Molecular Mechanism

The molecular mechanism of Calcium;2-aminoethyl hydrogen phosphate involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form complexes with minerals and integrate into the cell membrane is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calcium;2-aminoethyl hydrogen phosphate can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of mineral transport and cell membrane integrity .

Dosage Effects in Animal Models

The effects of Calcium;2-aminoethyl hydrogen phosphate vary with different dosages in animal models. At lower doses, it can enhance cellular function and mineral transport. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

Calcium;2-aminoethyl hydrogen phosphate is involved in metabolic pathways related to mineral transport and cell membrane integrity. It interacts with enzymes and cofactors that facilitate these processes, influencing metabolic flux and metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, Calcium;2-aminoethyl hydrogen phosphate is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that it reaches the necessary cellular compartments to exert its effects .

Subcellular Localization

The subcellular localization of Calcium;2-aminoethyl hydrogen phosphate is primarily within the cell membrane. It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium bis(2-aminoethylhydrogenphosphat) can be synthesized through various methods, including the sol-gel synthesis method. This method involves the use of calcium hydroxyapatite and other phosphates, resulting in high reproducibility, high phase purity, and desired morphology . Another method involves the rapid conversion of calcite into hydroxyapatite microspheres using a dissolution precipitation method .

Industrial Production Methods: Industrial production of Calcium bis(2-aminoethylhydrogenphosphat) often involves the use of calcium carbonate (calcite) particles, which are converted into hydroxyapatite microspheres through a dissolution precipitation method. This method is preferred due to its cost-effectiveness and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Calcium bis(2-aminoethylhydrogenphosphat) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in different fields.

Common Reagents and Conditions: Common reagents used in the reactions involving Calcium bis(2-aminoethylhydrogenphosphat) include calcium chloride, calcium acetate, and calcium nitrate. These reagents are preferred due to their solubility and homogeneity in the reaction medium .

Major Products Formed: The major products formed from the reactions of Calcium bis(2-aminoethylhydrogenphosphat) include hydroxyapatite and other calcium phosphates. These products are widely used in biomedical and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Calcium bis(2-aminoethylhydrogenphosphat) can be compared with other similar compounds, such as calcium orthophosphates and calcium hydroxyapatite. These compounds share similar properties, including their use in bone regeneration and dental applications. Calcium bis(2-aminoethylhydrogenphosphat) is unique due to its specific molecular structure and its ability to form hydroxyapatite microspheres .

List of Similar Compounds:- Calcium orthophosphates

- Calcium hydroxyapatite

- Monocalcium phosphate anhydrous

- Tricalcium phosphate

Eigenschaften

IUPAC Name |

calcium;2-aminoethyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H8NO4P.Ca/c2*3-1-2-7-8(4,5)6;/h2*1-3H2,(H2,4,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGVLOMGPMONPB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

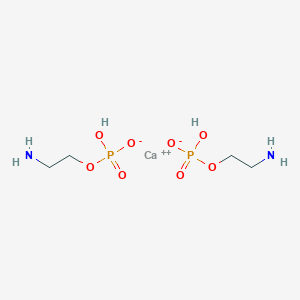

C(COP(=O)(O)[O-])N.C(COP(=O)(O)[O-])N.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14CaN2O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1529142.png)

![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1529143.png)

![3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1529148.png)

![[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1529149.png)